

what is PSEM 308 hydrochloride

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Compound of Interest

Compound Name: *PSEM 308 hydrochloride*

Cat. No.: *B11934905*

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An In-depth Technical Guide to **PSEM 308 Hydrochloride**

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Introduction

PSEM 308 hydrochloride is a synthetic, selective agonist for Pharmacologically Selective Actuator Modules (PSAMs), which are engineered chimeric ligand-gated ion channels used in chemogenetics.^{[1][2]} This technology allows for the precise temporal control of neuronal activity in genetically defined populations of cells. **PSEM 308 hydrochloride**, by activating these engineered receptors, can either excite or inhibit neurons, depending on the specific PSAM construct being expressed.^{[1][2]} This makes it a valuable tool for researchers in neuroscience and related fields to dissect the function of specific neural circuits and their role in behavior.

This guide provides a comprehensive overview of **PSEM 308 hydrochloride**, including its mechanism of action, key experimental data, and protocols for its use in both in vitro and in vivo research settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **PSEM 308 hydrochloride** is presented in Table 1.

Property	Value	Reference
Chemical Name	5-Methyl-3,4,14-triazapentacyclo[12.2.2.14,7.0 2,13.011,19]nonadeca-2,7(19),8,10-tetraene hydrochloride	
Molecular Formula	C ₁₇ H ₂₁ N ₃ ·HCl	[2]
Molecular Weight	303.83 g/mol	[2]
Purity	≥98% (HPLC)	
Solubility	Soluble to 20 mM in DMSO and 20 mM in ethanol with gentle warming.	[2]
Storage	Store at -20°C.	[2]

Mechanism of Action

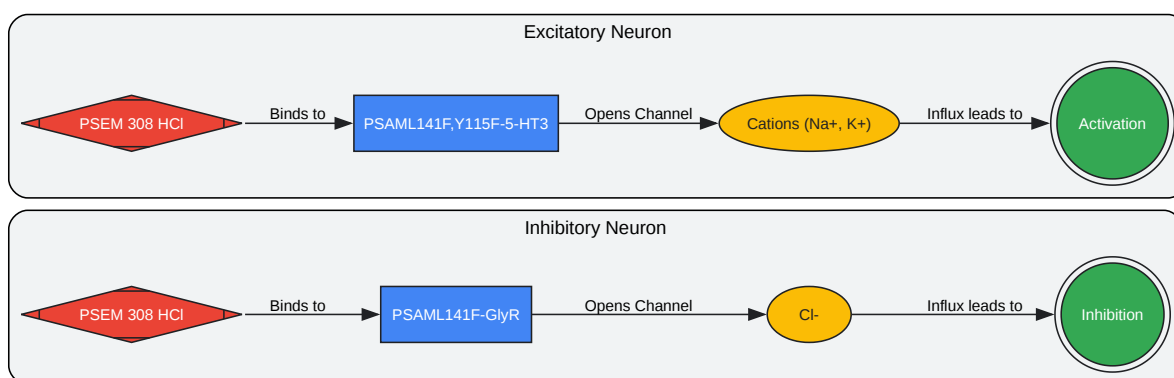
PSEM 308 hydrochloride is an agonist for specific PSAMs, which are chimeric ion channels created by fusing the ligand-binding domain of the $\alpha 7$ nicotinic acetylcholine receptor (nAChR) with the ion pore domain of another receptor, such as the glycine receptor (GlyR) or the 5-HT₃ receptor.[1][2] Critically, the ligand-binding domain is mutated to render it insensitive to the endogenous ligand acetylcholine, while making it responsive to specific synthetic ligands like **PSEM 308 hydrochloride**.

The functional outcome of **PSEM 308 hydrochloride** application depends on the type of PSAM expressed in the target neurons:

- Inhibition: When **PSEM 308 hydrochloride** binds to a PSAM containing the GlyR ion pore (e.g., PSAML141F-GlyR), it opens a chloride-permeable channel. The resulting influx of chloride ions hyperpolarizes the neuron, leading to the inhibition of its activity.[1][2]
- Activation: Conversely, when it binds to a PSAM containing the 5-HT₃ receptor ion pore (e.g., PSAML141F,Y115F-5-HT₃), it opens a non-selective cation channel. The influx of positive

ions, such as sodium and potassium, depolarizes the neuron, leading to its activation and firing.[1][2]

A diagram illustrating the mechanism of action of **PSEM 308 hydrochloride** on both inhibitory and activatory PSAMs is shown below.



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Caption: Mechanism of **PSEM 308 hydrochloride** action on PSAMs.

Pharmacological Data

While specific EC₅₀ and IC₅₀ values for **PSEM 308 hydrochloride** are not readily available in the public domain, its effectiveness has been demonstrated in several key studies. The recommended concentration for use in mice is 5 mg/kg or lower.[1][2]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of **PSEM 308 hydrochloride**. The following sections provide a synthesis of methodologies from key publications.

In Vitro Electrophysiology

The following protocol is a generalized procedure for the in vitro application of **PSEM 308 hydrochloride** in brain slices, based on methodologies described in the literature.

1. Brain Slice Preparation:

- Anesthetize the animal (e.g., mouse or rat) in accordance with institutional animal care and use committee (IACUC) guidelines.
- Perfuse the animal transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).
- Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) of the desired brain region using a vibratome in ice-cold, oxygenated aCSF.
- Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

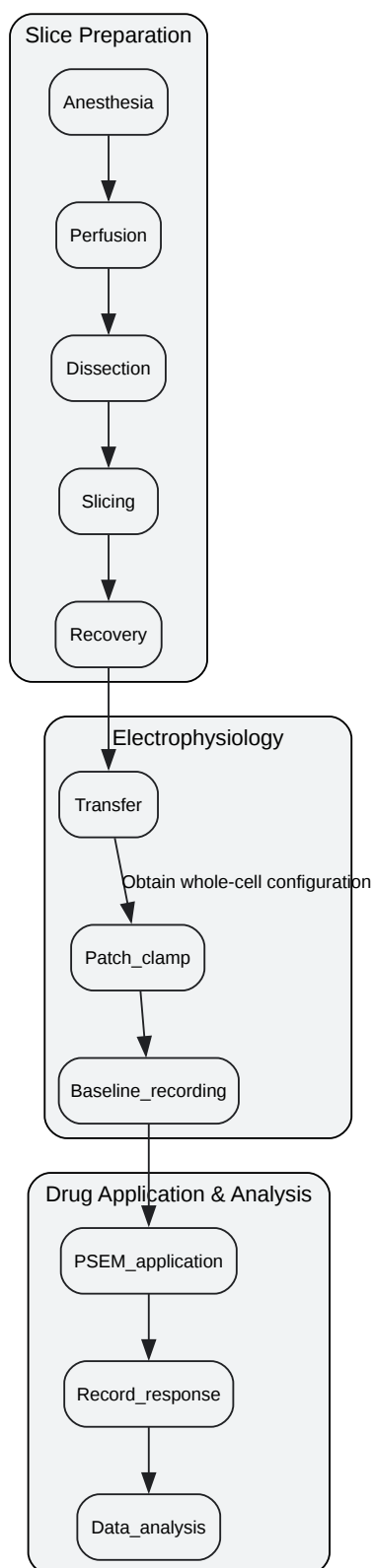
2. Electrophysiological Recording:

- Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
- Perform whole-cell patch-clamp recordings from neurons expressing the PSAM construct.
- Record baseline neuronal activity.

3. **PSEM 308 Hydrochloride** Application:

- Prepare a stock solution of **PSEM 308 hydrochloride** in a suitable solvent (e.g., DMSO or ethanol) and dilute to the final desired concentration in aCSF.
- Apply **PSEM 308 hydrochloride** to the brain slice via bath application or local perfusion.
- Record the changes in neuronal activity, such as membrane potential, firing rate, or postsynaptic currents.

A workflow for in vitro electrophysiology experiments is depicted below.



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Caption: Workflow for in vitro electrophysiology with PSEM 308 HCl.

In Vivo Administration

For in vivo studies, **PSEM 308 hydrochloride** is typically administered systemically. The following is a general protocol for its use in mice.

1. Animal Preparation:

- Use animals that have been genetically modified to express the desired PSAM construct in the target cell population. This is often achieved through viral vector-mediated gene delivery (e.g., adeno-associated virus, AAV) into a specific brain region of a Cre-driver mouse line.

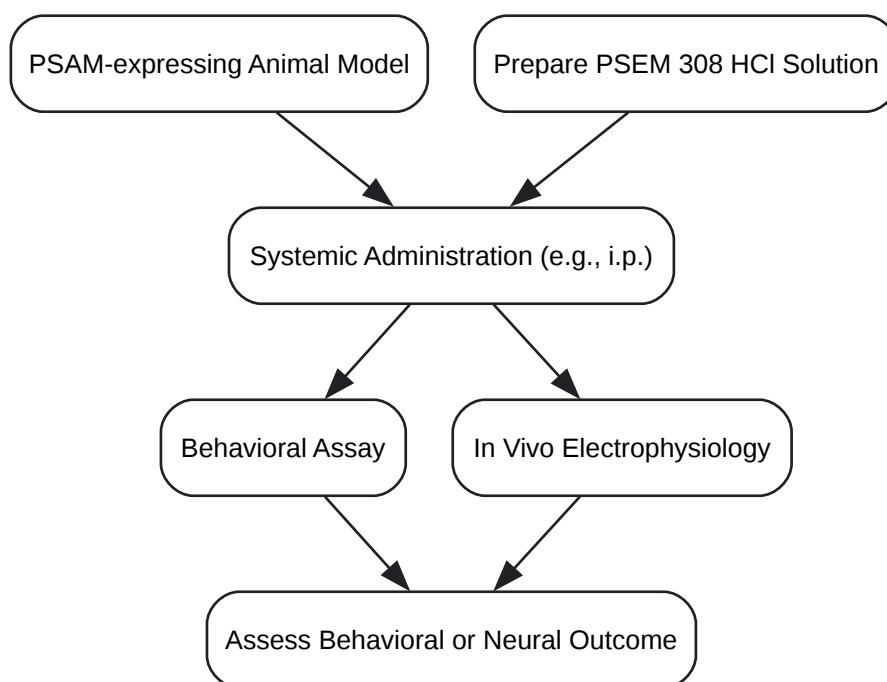
2. **PSEM 308 Hydrochloride** Preparation and Administration:

- Dissolve **PSEM 308 hydrochloride** in a vehicle suitable for injection (e.g., sterile saline).
- Administer the solution to the animal, typically via intraperitoneal (i.p.) injection, at a concentration of 5 mg/kg or lower.[\[1\]](#)[\[2\]](#)

3. Behavioral Testing or In Vivo Recording:

- Following administration, perform behavioral assays or in vivo electrophysiological recordings to assess the effect of neuronal modulation on the animal's behavior or neural activity.

A logical diagram for an in vivo experiment is shown below.



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Caption: Logical flow of an in vivo experiment using PSEM 308 HCl.

Synthesis

Detailed, publicly available protocols for the chemical synthesis of **PSEM 308 hydrochloride** are scarce. This compound is typically acquired from commercial suppliers who specialize in chemical reagents for research.

Conclusion

PSEM 308 hydrochloride is a potent and selective agonist for engineered PSAM ion channels, providing researchers with a powerful tool for the chemogenetic control of neuronal activity. Its ability to either activate or inhibit specific neuronal populations with high temporal precision makes it invaluable for elucidating the causal role of defined neural circuits in a wide range of biological processes and behaviors. Careful consideration of experimental design, including the choice of PSAM construct and appropriate controls, is essential for obtaining robust and interpretable results.

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